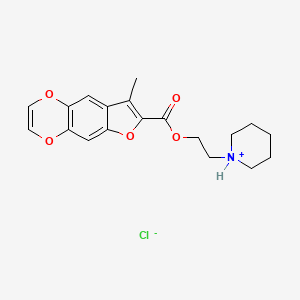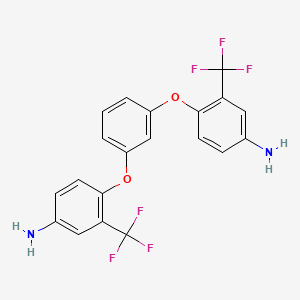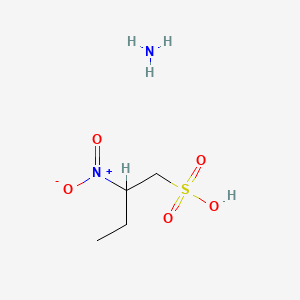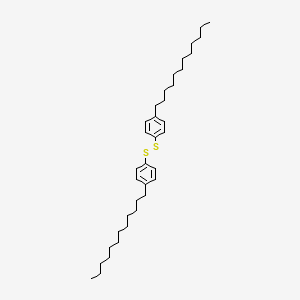
2-Butene, 1,1,2,3,4,4-hexabromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene, 1,1,2,3,4,4-hexabromo- is a halogenated organic compound characterized by the presence of six bromine atoms attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,2,3,4,4-hexabromo- typically involves the bromination of diacetylene. The process is characterized by the reaction of diacetylene with bromine in a halogenated hydrocarbon solvent at temperatures ranging from -20°C to +20°C and pressures of 1 to 2 bar . The reaction proceeds through the formation of intermediate products, which are subsequently converted to the desired hexabromo compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butene, 1,1,2,3,4,4-hexabromo- involves the bromination of diacetylene in a reactor where excess bromine is provided. The process is carried out at temperatures between 20°C and 40°C and pressures of 1.2 to 2 bar . The use of a halogenated hydrocarbon solvent and the addition of water to the reaction mixture help to optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Butene, 1,1,2,3,4,4-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while reduction reactions typically produce less brominated compounds.
科学的研究の応用
2-Butene, 1,1,2,3,4,4-hexabromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential therapeutic applications of halogenated compounds includes the study of their effects on various biological pathways.
Industry: It is utilized in the production of flame retardants and other brominated products.
作用機序
The mechanism by which 2-Butene, 1,1,2,3,4,4-hexabromo- exerts its effects involves the interaction of its bromine atoms with molecular targets. The compound can participate in electrophilic addition reactions, where the bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: A simpler brominated compound with two bromine atoms.
Tetrabromoethane: Contains four bromine atoms and is used in similar applications.
Hexabromocyclododecane: A cyclic compound with six bromine atoms, used as a flame retardant.
Uniqueness
2-Butene, 1,1,2,3,4,4-hexabromo- is unique due to its linear structure and the specific arrangement of bromine atoms. This configuration imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
特性
| 36678-45-2 | |
分子式 |
C4H2Br6 |
分子量 |
529.5 g/mol |
IUPAC名 |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
InChIキー |
VNDVTDGELDURCN-OWOJBTEDSA-N |
異性体SMILES |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
正規SMILES |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)



![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)


![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/no-structure.png)



